4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12-9-13(20)5-8-17(12)27(24,25)21-14-6-7-16-15(10-14)22(4)18(23)19(2,3)11-26-16/h5-10,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLOSBMBGWKIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS Number: 922041-19-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 392.4 g/mol. The compound features a sulfonamide group which is often associated with various biological activities including antibacterial and antitumor properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antitumor Activity
Preliminary studies suggest that derivatives of benzenesulfonamides exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells, suggesting that the mechanism of action may involve apoptosis induction through oxidative stress pathways .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Cellular Signaling : The interaction with various signaling pathways could contribute to its antitumor effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic potential of various sulfonamide derivatives against breast cancer cell lines. Results indicated IC50 values in the nanomolar range for certain derivatives .
- Mechanistic Insights : Research demonstrated that certain benzenesulfonamide derivatives induced apoptosis via mitochondrial pathways and oxidative stress mechanisms. This suggests that similar mechanisms might be explored for the compound .
- In Vivo Studies : Although specific in vivo data for this compound are scarce, related compounds have undergone pharmacokinetic evaluations showing rapid clearance rates and organ-specific distribution patterns which are critical for therapeutic applications .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| Antitumor Activity | Cytotoxic against glioblastoma cells |
| Antimicrobial Activity | Potential efficacy against bacteria |
| Mechanism | Apoptosis induction |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors to form the benzo-fused oxazepine core, followed by sulfonation to introduce the benzenesulfonamide group. Key steps include:
- Cyclization : Use of trifluoroacetic anhydride or similar catalysts to stabilize intermediates during oxazepine ring formation .
- Sulfonation : Controlled addition of sulfonating agents (e.g., chlorosulfonic acid) at low temperatures (0–5°C) to prevent over-sulfonation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the final product with >90% purity .
- Critical Parameters : Temperature (<5°C for sulfonation), inert atmosphere (N₂/Ar), and stoichiometric control of reagents (e.g., 1.2 equiv. sulfonating agent) .
Q. How can structural confirmation be achieved using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons; δ 2.1–2.5 ppm indicate methyl groups on the oxazepine ring .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and sulfonamide sulfur at ~43 ppm .
- Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 434.1 (calculated 434.2) .
- IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .
Q. What are the dominant chemical reactions observed for this compound?
- Methodological Answer :
- Oxidation : The oxo group (C=O) can be oxidized to carboxylic acid derivatives using KMnO₄ in acidic conditions (yield: 60–70%) .
- Reduction : NaBH₄ reduces the ketone to a secondary alcohol (reaction time: 6–8 h, yield: 75%) .
- Substitution : Electrophilic substitution at the sulfonamide group with Cl⁻ or Br⁻ under Friedel-Crafts conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for multi-step reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading (e.g., 5 mol% Pd(OAc)₂), and solvent polarity (e.g., DMF vs. THF) .
- Continuous Flow Chemistry : Reduces side reactions in sulfonation steps by maintaining precise temperature control (±1°C) .
- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across kinase inhibition assays (e.g., RIP1 kinase) using consistent ATP concentrations (1 mM) .
- Structural Analog Analysis : Contrast activity with analogs (e.g., 5-methyl-4-oxo-benzoxazepin derivatives) to identify substituent effects (Table 1) .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | RIP1 | 12 ± 1.5 |
| 5-Methyl-4-oxo Analog | RIP1 | 45 ± 3.2 |
| Trifluoromethyl Derivative | CDK2 | 8 ± 0.9 |
Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinetic Binding Assays : Surface plasmon resonance (SPR) with immobilized RIP1 kinase to measure kₐ (association rate) and k_d (dissociation rate) .
- Molecular Docking : AutoDock Vina simulations using PDB ID 4NEU to predict binding poses (ΔG: −9.2 kcal/mol) .
- Mutagenesis Studies : Ala-scanning of kinase active sites to identify critical residues (e.g., Lys45, Glu66) for binding .
Q. How can computational methods predict metabolic stability?
- Methodological Answer :
- ADMET Prediction : SwissADME calculates logP (2.8) and topological polar surface area (TPSA: 95 Ų), indicating moderate blood-brain barrier permeability .
- CYP450 Metabolism : Schrödinger’s MetaSite predicts oxidation at the oxazepine ring’s C7 position as the primary metabolic pathway .
Q. What structural features influence solubility and bioavailability?
- Methodological Answer :
- Cosolvent Screening : Solubility increases from 0.5 mg/mL (water) to 12 mg/mL in 30% PEG-400 .
- Crystallinity Analysis : PXRD reveals polymorph Form I (melting point: 198°C) with higher dissolution rates than Form II .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide para position to enhance kinase affinity .
- Bioisosteric Replacement : Replace the oxazepine oxygen with sulfur to assess metabolic stability changes .
Q. How to address discrepancies in spectral data interpretation?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve overlapping ¹H signals (e.g., δ 7.2–7.4 ppm) by correlating protons to quaternary carbons .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl carbon assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
